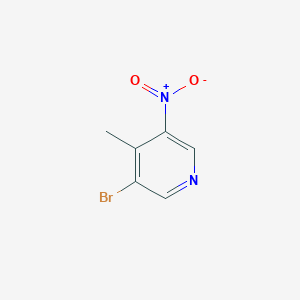

3-Bromo-4-methyl-5-nitropyridine

Description

Contextualization within Halogenated Nitropyridine Chemistry

Halogenated nitropyridines are a class of organic compounds that have garnered considerable attention due to the reactivity imparted by the presence of both a halogen atom and a nitro group on the pyridine (B92270) ring. The electron-withdrawing nature of the nitro group activates the pyridine ring, making it susceptible to nucleophilic substitution reactions. This characteristic is fundamental to the synthetic utility of these compounds.

In the case of 3-Bromo-4-methyl-5-nitropyridine, the positions of the substituents are crucial. The bromine atom at the 3-position can act as a leaving group in various cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The nitro group at the 5-position further influences the electronic properties of the ring, while the methyl group at the 4-position can also be a site for chemical modification. Research has shown that in some reactions involving halo-substituted nitropyridines and amines, an unexpected nitro-group migration can occur, adding another layer of complexity and synthetic potential. clockss.org

Overview of Strategic Importance in Advanced Organic Synthesis and Materials Science Research

The strategic importance of this compound lies in its role as a key building block for more complex molecules. In advanced organic synthesis, it serves as an intermediate in the preparation of a variety of heterocyclic compounds, including azaindole derivatives. chemicalbook.com These structures are often found in biologically active molecules, making this compound a valuable precursor in medicinal chemistry research. The bromine atom can undergo nucleophilic substitution, enabling the construction of intricate molecular frameworks. pipzine-chem.com

In materials science, the functional groups of this compound allow for its incorporation into polymers and other functional materials. pipzine-chem.com The nitro group, in particular, can be reduced to an amino group, which can then participate in polymerization reactions. This opens up possibilities for creating materials with tailored optical, electronic, or thermal properties. pipzine-chem.com The tunability of the pyridine structure by altering substituents makes these compounds promising for the development of novel materials with specific applications. pipzine-chem.com

Current Research Frontiers and Unaddressed Challenges in this compound Investigations

Current research on this compound and related compounds is focused on several key areas. One major frontier is the development of more efficient and selective synthetic methods to access this and other substituted pyridines. This includes exploring novel catalytic systems and reaction conditions. google.com For instance, rhenium-catalyzed deoxygenation of nitropyridine N-oxides has been reported as a convenient method for preparing the parent nitropyridine. clockss.org

Another area of active investigation is the exploration of the full scope of its reactivity. Understanding the interplay between the different functional groups and controlling the regioselectivity of reactions remains a significant challenge. The unexpected nitro-group migration observed in certain reactions highlights the need for a deeper mechanistic understanding. clockss.org

Furthermore, the potential applications of materials derived from this compound are still being explored. Research is ongoing to synthesize and characterize new polymers and functional materials and to evaluate their properties for potential use in electronics, optics, and other advanced technologies. Overcoming challenges related to scalability of synthesis and material processing will be crucial for realizing the practical applications of these materials.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 69872-15-7 | chemicalbook.comscbt.com |

| Molecular Formula | C6H5BrN2O2 | chemicalbook.comscbt.com |

| Molecular Weight | 217.02 g/mol | chemicalbook.comscbt.com |

| Appearance | Off-white to light yellow solid | msesupplies.com |

| Melting Point | 57-58 °C | acrospharma.co.kr |

| Boiling Point | 269 °C | acrospharma.co.kr |

| Density | 1.709 g/cm³ | acrospharma.co.kr |

| Flash Point | 116 °C | acrospharma.co.kr |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCIQRPATFRBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500853 | |

| Record name | 3-Bromo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69872-15-7 | |

| Record name | 3-Bromo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-Methyl-5-Nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways for 3 Bromo 4 Methyl 5 Nitropyridine

Established Synthetic Routes and Precursor Derivatization Strategies

Nitration and Halogenation Protocols for Pyridine (B92270) Scaffolds

The introduction of nitro and halo groups onto a pyridine ring is a foundational step in the synthesis of many complex pyridine derivatives. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions like nitration and halogenation often require harsh conditions, such as high temperatures and the use of strong acids or catalysts. youtube.com

Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring. masterorganicchemistry.com For pyridine and its derivatives, the reaction conditions must be carefully controlled to achieve the desired regioselectivity and avoid unwanted side reactions.

Halogenation of pyridines can be challenging. Direct halogenation often requires high temperatures or the use of a Lewis acid catalyst. libretexts.org For instance, the chlorination of 3-picoline in the gas phase at 390°C results in chlorination primarily at the position para to the methyl group. youtube.com Alternative methods, such as those employing N-halosuccinimide (NBS) for bromination, can offer milder reaction conditions. pipzine-chem.com

Bromination Strategies for Substituted Pyridines

The bromination of pre-functionalized pyridines is a key strategy for accessing compounds like 3-bromo-4-methyl-5-nitropyridine. The specific approach often depends on the existing substituents on the pyridine ring.

One common method involves the bromination of a suitable precursor, such as 4-methyl-5-nitropyridine, using a brominating agent like liquid bromine or N-bromosuccinimide (NBS) in a suitable solvent. pipzine-chem.com The choice of solvent, which can include dichloromethane (B109758) or carbon tetrachloride, is critical to the reaction's success. pipzine-chem.com

Another route involves the Sandmeyer-type reaction starting from an aminopyridine. For example, 4-methyl-3-aminopyridine can be treated with hydrobromic acid and bromine, followed by sodium nitrite, to yield 3-bromo-4-methylpyridine. chemicalbook.comgoogle.com This method provides a high yield of the desired product. chemicalbook.com

A direct bromination of 4-methyl-5-nitropyridin-2-ol with bromine in acetic acid has also been reported, affording 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) in high yield. rsc.org This intermediate can then be further functionalized.

Synthesis from Related Pyridine N-Oxides and Aminopyridines

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and can be subsequently removed. nih.gov

For instance, 3-methylpyridine-1-oxide can be nitrated to form 3-methyl-4-nitropyridine-1-oxide. orgsyn.org This intermediate can then undergo further transformations. The deoxygenation of a pyridine N-oxide, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, can be achieved using reagents like PBr₃ or a rhenium catalyst to yield the corresponding pyridine. clockss.org

Aminopyridines also serve as crucial precursors. As mentioned earlier, the diazotization of an aminopyridine followed by a Sandmeyer-type reaction is a well-established method for introducing a bromine atom. chemicalbook.comgoogle.com Furthermore, the reduction of a nitropyridine, such as 4-methyl-3-nitropyridine (B1297851), using a catalyst like palladium on carbon (Pd/C) yields the corresponding aminopyridine, which can then be used in subsequent bromination reactions. google.com

Novel and Emerging Synthetic Approaches

Multi-component Ring Transformation Reactions for Substituted Nitropyridines

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. organic-chemistry.org These reactions are increasingly being explored for the synthesis of substituted pyridines. acsgcipr.org

One notable example is the three-component ring transformation (TCRT) of dinitropyridone with a ketone and a nitrogen source like ammonia. nih.gov This method allows for the synthesis of nitropyridines that are not easily accessible through other routes. nih.gov While this specific reaction may not directly yield this compound, the principles of MCRs are being applied to develop new synthetic pathways for a wide range of functionalized pyridines. acsgcipr.orgacs.org These reactions often proceed through a cascade of elementary steps, culminating in an irreversible product-forming step. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Methods for Structural Elaboration

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions offer a powerful method for the structural elaboration of halo-substituted pyridines.

For compounds like this compound, the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents at the 3-position of the pyridine ring. nih.govorganic-chemistry.org

For example, the palladium-catalyzed coupling of a bromopyridine with a boronic acid (Suzuki coupling) or an organotin reagent (Stille coupling) can be used to form a new carbon-carbon bond. youtube.com The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govyoutube.com Recent advancements have focused on developing more active and stable catalyst systems, including those that can be used at very low (ppm) levels and even in aqueous media. youtube.com

Continuous Flow Chemistry Approaches for Enhanced Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of nitroaromatic compounds, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. chemguide.co.uk The application of continuous flow systems to nitration reactions, which are often highly exothermic and can pose safety risks, allows for superior control of reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orgresearchgate.net

While specific studies on the continuous flow synthesis of this compound are not extensively documented, the principles and experimental setups used for the nitration of other pyridine derivatives and aromatic compounds provide a clear framework for its potential implementation. A typical continuous flow setup for nitration consists of pumps to deliver the substrate and nitrating agent, a micromixer for rapid and efficient mixing, and a temperature-controlled reactor coil to manage the reaction exotherm and control the residence time. beilstein-journals.orgbeilstein-journals.org

For instance, the continuous flow nitration of pyridine N-oxide to 4-nitropyridine (B72724) N-oxide has been successfully demonstrated, achieving high yields and selectivity. researchgate.net This process involves pumping a solution of pyridine N-oxide in sulfuric acid and a nitrating mixture (fuming nitric acid in sulfuric acid) through separate channels into a mixer and then a heated reactor. researchgate.net This approach significantly minimizes the accumulation of potentially explosive nitration intermediates, thereby enhancing the safety of the process. researchgate.net

Similarly, the metal-free reduction of nitro compounds to amines has been successfully performed under continuous-flow conditions, showcasing the versatility of this technology for various steps in a synthetic sequence.

Table 1: Comparison of Batch vs. Continuous Flow Nitration

| Feature | Batch Nitration | Continuous Flow Nitration |

| Heat Transfer | Limited surface-area-to-volume ratio, potential for hot spots. | High surface-area-to-volume ratio, excellent heat dissipation. chemguide.co.uk |

| Mass Transfer | Can be inefficient, leading to side reactions. | Efficient mixing, enhanced mass transfer. beilstein-journals.org |

| Safety | Accumulation of large quantities of hazardous reagents and intermediates. | Small reaction volumes, minimized risk of thermal runaway. chemguide.co.ukresearchgate.net |

| Scalability | Challenging to scale up due to safety and control issues. | Readily scalable by extending operation time or using parallel reactors. chemguide.co.uk |

| Control | Difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. beilstein-journals.orgbeilstein-journals.org |

| Yield & Selectivity | Often lower due to side reactions and decomposition. | Often higher due to better control and mixing. researchgate.net |

The adoption of continuous flow technology for the synthesis of this compound would likely involve the nitration of a suitable precursor, such as 3-Bromo-4-methylpyridine, using a continuous flow reactor. This would allow for the safe and efficient production of this important chemical intermediate.

Regioselective Synthesis and Isomer Control in Pyridine Functionalization

The regioselective functionalization of the pyridine ring is a critical aspect of synthesizing specifically substituted derivatives like this compound. The position of the incoming nitro group is directed by the electronic and steric effects of the substituents already present on the pyridine ring, in this case, a bromo and a methyl group.

In electrophilic aromatic substitution reactions on the pyridine ring, the nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophiles and generally directs incoming groups to the meta-position (C-3 and C-5). wikipedia.org However, the directing effects of other substituents must also be considered.

The methyl group (-CH3) is an activating group and is ortho, para-directing. chemguide.co.uklibretexts.org In the case of 4-methylpyridine (B42270), this would direct incoming electrophiles to the 2- and 6-positions (ortho) and the 4-position (para, which is already substituted). The bromo group (-Br) is a deactivating group but is also ortho, para-directing due to the resonance effect of its lone pairs of electrons. libretexts.org

Therefore, in the nitration of 3-Bromo-4-methylpyridine, the final position of the nitro group is a result of the interplay between these directing effects. The nitration is expected to occur at the 5-position, which is ortho to the activating methyl group and meta to the deactivating bromo group, and also avoids the sterically hindered positions adjacent to the substituents.

A study on the reaction of 3-bromo-4-nitropyridine with amines revealed an unexpected nitro-group migration, highlighting the complex reactivity of substituted nitropyridines. clockss.org This underscores the importance of carefully controlling reaction conditions to achieve the desired isomer.

The synthesis of 3-Bromo-4-methylpyridine itself can be achieved through a multi-step process starting from 4-methyl-3-nitropyridine. This involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the bromine atom. google.com

Table 2: Directing Effects of Substituents in Electrophilic Pyridine Substitution

| Substituent | Electronic Effect | Directing Influence |

| -CH3 (Methyl) | Activating (electron-donating) | Ortho, Para |

| -Br (Bromo) | Deactivating (electron-withdrawing inductive effect), but ortho, para-directing (resonance effect) | Ortho, Para |

| -NO2 (Nitro) | Deactivating (strongly electron-withdrawing) | Meta |

| Pyridine Nitrogen | Deactivating (electron-withdrawing) | Meta |

Controlling the regioselectivity in the synthesis of polysubstituted pyridines often involves a strategic sequence of reactions, introducing substituents in a specific order to exploit their directing effects. For instance, introducing an activating group first can facilitate subsequent substitutions at desired positions.

Chemical Reactivity and Mechanistic Studies of 3 Bromo 4 Methyl 5 Nitropyridine

Nucleophilic Substitution Reactions and Reactivity Profiles

Nucleophilic substitution is a cornerstone of pyridine (B92270) chemistry, and the specific substitution pattern of 3-Bromo-4-methyl-5-nitropyridine makes it a subject of detailed mechanistic investigation. The positions of the bromine atom and the powerful electron-withdrawing nitro group activate the pyridine ring for nucleophilic attack, but also lead to complex and sometimes unexpected reaction pathways.

The pyridine ring in this compound is activated towards nucleophilic substitution. The bromine atom at position 3 and the nitro group at position 5 are both potential leaving groups. Research on related substituted nitropyridines shows that the bromine atom can be replaced by various nucleophiles. Synthetic routes starting with similar compounds, such as 4-Methyl-5-nitropyridin-2-ol, demonstrate that other positions can also be functionalized. For instance, after bromination at the 3-position, the hydroxyl group at the 2-position can be converted to a chlorine and subsequently to an iodine, all while the bromine at position 3 remains intact. rsc.org This indicates that the relative reactivity of the leaving groups is highly dependent on the reaction conditions and the specific nucleophile employed. The electron-withdrawing nitro group significantly influences the stability of intermediates, playing a crucial role in directing the outcome of substitution reactions. researchgate.net

The reaction of substituted nitropyridines with amines can lead to results beyond simple nucleophilic substitution of the halogen. Studies on the closely related compound, 3-bromo-4-nitropyridine (B1272033), have revealed a fascinating and unexpected nitro group migration. clockss.org When reacted with amines, instead of only the expected substitution products, a major product resulting from the migration of the nitro group from the 4-position to the 3-position was isolated and confirmed using 2D NMR spectroscopy. clockss.org

This type of rearrangement, while not previously reported for this specific system, has parallels in other heterocyclic chemistries, such as in the reaction of amines with 4-bromo-5-nitroimidazole and 3-bromo-2-nitrobenzothiophene, although the mechanisms differ. clockss.org The proposed pathway for the nitropyridine system involves the formation of an anionic intermediate, which then undergoes the addition of a second amine molecule. This is followed by the migration of the nitro group, potentially through a three-membered ring intermediate, after the loss of the bromide ion. researchgate.net

The selectivity between direct nucleophilic substitution and the nitro group migration pathway is highly sensitive to the reaction environment, specifically the choice of solvent and base. clockss.orgresearchgate.net Systematic studies have demonstrated that the composition of the final isomeric mixture is directly dependent on the nature and amount of the base used, as well as the solvent. researchgate.net

Research indicates that the unexpected nitro group migration is particularly favored in polar aprotic solvents. clockss.org In contrast, the expected nucleophilic substitution of the bromine atom occurs under a broader range of conditions. clockss.org This highlights the critical role of base catalysis and solvent polarity in stabilizing the key intermediates that dictate the reaction's course. The table below summarizes the general findings from controlled experiments on the related 3-bromo-4-nitropyridine system, illustrating the impact of reaction conditions on the product distribution.

| Solvent Type | Base | Primary Outcome | Reference |

|---|---|---|---|

| Polar Aprotic (e.g., DMSO, DMF) | Amine (e.g., Morpholine) | Significant Nitro Group Migration Observed | clockss.org |

| Polar Aprotic (e.g., THF) | Amine (e.g., Morpholine) with Triethylamine (TEA) | Mixture of Substitution and Migration Products | clockss.org |

| Various Tested Solvents | Amine (e.g., Morpholine) | Nucleophilic Substitution of Bromine Occurs | clockss.org |

Reduction and Oxidation Pathways

The nitro group of this compound is a key functional handle for synthetic transformations, particularly reduction to the corresponding amino group. Oxidation reactions, while less commonly explored, offer further pathways to diverse molecular architectures.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to versatile building blocks. This conversion can be achieved using various catalytic systems. unimi.it A common method involves catalytic hydrogenation, where a substrate like 4-methyl-3-nitropyridine (B1297851) is reduced to 4-methyl-3-aminopyridine using a catalyst in a solvent such as methanol. google.com Other established methods for reducing nitropyridines include the use of iron in acidic media, tin or stannous chloride with hydrochloric acid, or an aluminum-nickel alloy in a basic solution. orgsyn.org

Modern approaches also utilize reagents like sodium borohydride (B1222165) (NaBH₄), which, despite being a mild reducing agent, can effectively reduce nitroaromatics when used in combination with transition metal complexes like Ni(PPh₃)₄. jsynthchem.com This system offers an efficient method for converting nitro compounds to their corresponding amines under mild, room-temperature conditions. jsynthchem.com The general process of nitro reduction can proceed through a direct pathway (nitro → nitroso → hydroxylamine (B1172632) → amine) or a condensation pathway involving azoxy and azo intermediates. unimi.it

The synthetic utility of this compound and its analogues is expanded through reactions that modify the oxidation state of its substituents or the ring itself. While direct oxidation of the parent compound is not extensively documented, related transformations provide insight into potential pathways. For example, the methyl group of a related methylamine-substituted nitropyridine can be oxidized to form imines or nitriles.

Furthermore, synthetic sequences starting from precursors like 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) demonstrate the molecule's capacity to undergo various transformations. rsc.org The conversion of the 2-ol position to chloro and then iodo groups, followed by a palladium-catalyzed carbonylation to introduce a methyl ester, showcases the diverse functionalities that can be installed on the pyridine core. rsc.org These transformations, while not direct oxidations of the title compound, illustrate the chemical space and diverse oxidation states accessible from this family of substituted pyridines.

Cross-Coupling and Functionalization Reactions of this compound

The pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials. rsc.orgacs.org Consequently, methods for its selective functionalization are of high importance in synthetic organic chemistry. The presence of a bromine atom, a methyl group, and a nitro group on the pyridine ring of this compound offers a versatile platform for a variety of chemical transformations. The electron-poor nature of the pyridine ring, exacerbated by the electron-withdrawing nitro group, influences its reactivity, particularly in cross-coupling reactions where the bromo substituent serves as a key handle for introducing new functional groups.

Palladium-Catalyzed Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, and they have been widely applied to functionalize heteroaromatic compounds, including pyridines. nih.govlibretexts.org The C-Br bond at the 3-position of this compound is a prime site for such transformations.

C-C Bond Formation

The formation of new carbon-carbon bonds is fundamental to building molecular complexity. Reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings are standard methods for this purpose. libretexts.orgresearchgate.netmdpi.com In the context of substituted nitropyridines, palladium catalysis has been successfully employed. For instance, a derivative of this compound has been functionalized through a palladium-catalyzed carbonylation reaction to form a new C-C bond. rsc.org

Specifically, methyl-3-bromo-4-methyl-5-nitropicolinate, a closely related structure, was synthesized from 3-bromo-2-iodo-4-methyl-5-nitropyridine. rsc.org This demonstrates the utility of palladium catalysis for introducing a carbon-based functional group onto this substituted pyridine system. rsc.org The reaction was carried out using bis(triphenylphosphine)palladium(II) dichloride as the catalyst in the presence of carbon monoxide, methanol, and triethylamine. rsc.org

Table 1: Example of a Palladium-Catalyzed C-C Bond Forming Reaction

| Reactant | Catalyst | Reagents | Product | Yield | Ref |

|---|

While this specific example involves an iodo- leaving group, the bromo- substituent at position 3 is also highly suitable for similar palladium-catalyzed C-C coupling reactions, such as the Suzuki reaction with boronic acids or the Sonogashira reaction with terminal alkynes. researchgate.netmdpi.comlookchem.com

C-N and C-O Bond Formation

The Buchwald-Hartwig amination is a premier palladium-catalyzed method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides. nih.govlibretexts.org This reaction is broadly applicable and has been used in the synthesis of numerous nitrogen-containing compounds. nih.gov Given a substrate like this compound, a Buchwald-Hartwig reaction could be employed to introduce primary or secondary amines at the 3-position, leading to various 3-amino-4-methyl-5-nitropyridine (B1377958) derivatives.

Similarly, the palladium-catalyzed formation of C-O bonds, often considered a variation of the Buchwald-Hartwig reaction, allows for the synthesis of aryl ethers from aryl halides and alcohols. The Tsuji-Trost reaction can also be used for C-O bond formation with allylic substrates. libretexts.org For this compound, coupling with various alcohols or phenols in the presence of a suitable palladium catalyst and base would yield the corresponding ether derivatives.

Table 2: General Palladium-Catalyzed Reactions for Functionalization

| Reaction Name | Bond Formed | Typical Reagents | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | C-C | Aryl/vinyl boronic acid or ester, Base | Pd(0) complex (e.g., Pd(PPh₃)₄) |

| Sonogashira Coupling | C-C (sp²-sp) | Terminal alkyne, Base, Cu(I) co-catalyst | Pd(0) complex (e.g., Pd(PPh₃)₄/PdCl₂(PPh₃)₂) |

| Heck Coupling | C-C | Alkene, Base | Pd(0) or Pd(II) catalyst |

| Buchwald-Hartwig Amination | C-N | Amine, Strong Base | Pd(0) complex with specialized phosphine (B1218219) ligands |

Stereochemical Considerations in Pyridine Ring Functionalization

The concept of stereochemistry in the functionalization of an existing aromatic ring like pyridine primarily relates to reactions that create new stereocenters on substituents attached to the ring, or in cases of atropisomerism. The pyridine ring itself is planar, and direct functionalization at an unsubstituted position or substitution at a pre-functionalized position (like the C-Br bond in this compound) does not inherently create a stereocenter on the ring itself.

However, stereochemical outcomes become critical when the incoming functional group or the existing substituents possess chirality or when the reaction itself generates a new chiral center. For instance, in a palladium-catalyzed cross-coupling reaction, if the coupling partner (e.g., a boronic acid or an amine) contains a stereocenter, it is generally expected that the reaction will proceed with retention of that stereochemistry, as the C-C, C-N, or C-O bond formation does not typically occur at the chiral center of the coupling partner.

A more complex stereochemical consideration arises with the potential for atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In biaryl systems, where two aromatic rings are connected, bulky substituents ortho to the connecting bond can restrict rotation, leading to stable, separable enantiomers. The functionalization of this compound via a Suzuki coupling with a bulky ortho-substituted arylboronic acid could potentially lead to the formation of atropisomers. The steric hindrance caused by the methyl and nitro groups on the pyridine ring, combined with bulky groups on the newly introduced aryl ring, would be the determining factor for the rotational barrier and the stability of such isomers. The development of asymmetric cross-coupling methods using chiral ligands on the palladium catalyst could, in principle, allow for the selective synthesis of one atropisomer over the other.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Methyl 5 Nitropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. High-resolution 1D and 2D NMR experiments provide detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Bromo-4-methyl-5-nitropyridine provides distinct signals that correspond to the chemically non-equivalent protons in the molecule. In a deuterated solvent like DMSO-d₆, the spectrum typically exhibits three main signals. The two aromatic protons on the pyridine (B92270) ring, H-2 and H-6, appear as sharp singlets in the downfield region, a consequence of the deshielding effects of the electronegative nitrogen atom and the nitro group. The methyl group protons appear as a singlet in the upfield region. The absence of splitting (singlets) for the aromatic protons indicates no adjacent proton neighbors, which is consistent with the substitution pattern of the pyridine ring.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~9.02 | Singlet |

| H-6 | ~9.06 | Singlet |

Note: Data is representative and based on typical values observed in DMSO-d₆.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals six distinct signals, corresponding to the six carbon atoms of the this compound molecule. The chemical shifts are influenced by the attached substituents (bromo, methyl, and nitro groups) and the nitrogen heteroatom. Aromatic carbons typically resonate between 110-160 ppm. libretexts.orglibretexts.org The carbon bearing the nitro group (C-5) and the carbons adjacent to the nitrogen (C-2, C-6) are expected to be shifted further downfield. libretexts.orglibretexts.org Quaternary carbons (C-3, C-4, C-5) are often identifiable by their lower intensity in the spectrum. bhu.ac.in

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift Range (δ, ppm) | Notes |

|---|---|---|

| C-2 | 150 - 155 | Adjacent to ring nitrogen. |

| C-3 | 115 - 125 | Attached to bromine. |

| C-4 | 140 - 148 | Attached to methyl group. |

| C-5 | 145 - 152 | Attached to nitro group. |

| C-6 | 152 - 158 | Adjacent to ring nitrogen. |

Note: These are predicted ranges based on typical substituent effects on a pyridine ring. oregonstate.eduwisc.edu

While 1D NMR provides essential information, 2D NMR techniques are crucial for confirming the precise structural assembly by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For this compound, a COSY spectrum would be expected to show no cross-peaks between the signals for H-2, H-6, and the methyl protons, confirming that these proton groups are isolated from each other by quaternary carbons or heteroatoms.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. This technique would unequivocally link the proton signal at ~9.02 ppm to the C-2 carbon, the signal at ~9.06 ppm to the C-6 carbon, and the methyl proton signal at ~2.56 ppm to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. For this compound, key correlations would include:

The methyl protons showing cross-peaks to the quaternary carbons C-3, C-4, and C-5, confirming the position of the methyl group at C-4.

The H-2 proton correlating with C-3 and C-4.

The H-6 proton correlating with C-4 and C-5.

These combined 2D NMR data provide unambiguous confirmation of the substitution pattern on the pyridine ring.

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the vibrations of the pyridine ring, the methyl group, the nitro group, and the carbon-bromine bond. The assignments are typically made by comparison with spectra of similar molecules, such as other substituted nitropyridines.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching |

| 2980 - 2920 | Weak-Medium | -CH₃ group stretching |

| 1600 - 1570 | Strong | Pyridine ring C=C and C=N stretching |

| 1530 - 1510 | Very Strong | NO₂ asymmetric stretching |

| 1450 - 1430 | Medium | -CH₃ asymmetric deformation |

| 1360 - 1340 | Very Strong | NO₂ symmetric stretching |

| 1020 - 1000 | Medium | Pyridine ring breathing mode |

| 860 - 840 | Medium | NO₂ deformation |

Note: Frequencies are approximate and based on data from similar substituted nitropyridine compounds. researchgate.netcdnsciencepub.com

Key features include the very strong absorption bands for the asymmetric and symmetric stretching of the nitro (NO₂) group, which are characteristic of nitro-aromatic compounds. The C-H stretching vibrations of the aromatic ring and the methyl group appear at higher wavenumbers. The lower frequency region contains vibrations associated with the heavier C-Br bond and various bending and deformation modes. conferenceworld.in

To validate the experimental vibrational assignments, theoretical calculations are often performed using quantum chemical methods, such as Density Functional Theory (DFT). niscpr.res.inoaji.net Computational models, often employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational frequencies of the molecule in its optimized geometric state. researchgate.netresearchgate.net

The calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the theoretical model, leading to a better agreement with experimental data. researchgate.net This comparative analysis is a powerful tool for confirming band assignments, especially in complex regions of the spectrum where vibrational modes may overlap. The strong correlation between scaled theoretical frequencies and the experimental FT-IR and FT-Raman spectra provides a high degree of confidence in the structural characterization. redalyc.orgchimia.ch

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

For this compound (C₆H₅BrN₂O₂), the molecular weight is approximately 217.02 g/mol . chemscene.com A key feature in the mass spectrum is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any fragment ions containing a bromine atom, appearing as two peaks of nearly equal intensity separated by two m/z units (M⁺ and M+2).

The high-resolution mass spectrum would show the molecular ion peaks at approximately m/z 215.96 and 217.96. The fragmentation of the molecular ion upon electron impact typically involves the cleavage of the weakest bonds. Plausible fragmentation pathways include:

Loss of a nitro group: [M - NO₂]⁺, leading to a fragment ion around m/z 170/172.

Loss of a bromine atom: [M - Br]⁺, resulting in a fragment ion around m/z 137.

Loss of a methyl radical: [M - CH₃]⁺, yielding a fragment ion around m/z 202/204.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion |

|---|---|

| 216 / 218 | [C₆H₅BrN₂O₂]⁺ (Molecular Ion) |

| 170 / 172 | [C₆H₅BrN]⁺ |

| 202 / 204 | [C₅H₂BrN₂O₂]⁺ |

The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments, providing definitive proof of the compound's identity. uni.lu

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). This technique provides mass accuracy within a few parts per million (ppm), allowing for the differentiation between ions of the same nominal mass but different elemental formulas.

For instance, in the HRMS analysis of related prazoles containing a pyridine moiety, the exact mass of the protonated molecule was used to confirm the elemental composition and identify the compound definitively. mdpi.com The high resolution allows for the confident assignment of molecular formulas to precursor and fragment ions, which is crucial in structural elucidation.

Table 1: Theoretical Exact Masses for Isotopologues of this compound [M+H]⁺

| Isotopologue | Molecular Formula | Theoretical Exact Mass (m/z) |

| Containing ⁷⁹Br | C₆H₆⁷⁹BrN₂O₂⁺ | 216.9607 |

| Containing ⁸¹Br | C₆H₆⁸¹BrN₂O₂⁺ | 218.9587 |

Note: Data is theoretical and for illustrative purposes.

Electrospray Ionization (ESI) Mass Spectrometry Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. In the context of substituted pyridines, ESI-MS can provide valuable information about the molecular weight and fragmentation pathways, which aids in structural confirmation.

The fragmentation of substituted pyridines in ESI-MS is highly dependent on the nature and position of the substituents. For this compound, protonation would likely occur at the pyridine nitrogen, forming the [M+H]⁺ ion. Subsequent collision-induced dissociation (CID) would lead to characteristic fragment ions. Based on studies of similar compounds, potential fragmentation pathways could include:

Loss of the nitro group (NO₂): This is a common fragmentation pathway for nitroaromatic compounds.

Loss of the bromine atom (Br): Cleavage of the C-Br bond can occur.

Loss of a methyl radical (CH₃): Fragmentation of the methyl group is also possible.

Ring cleavage: At higher collision energies, fragmentation of the pyridine ring itself may be observed.

A study on the ESI-MS/MS of substituted 3,4-dihydro-2(1H)-pyridin-2-ones demonstrated that the fragmentation patterns are strongly influenced by the substituents on the ring. mdpi.com Similarly, the analysis of chromium(III) complexes with substituted pyridine ligands showed that CID ESI-MS primarily resulted in the loss of terminal ligands, confirming the structure of the complexes. nih.gov

Table 2: Plausible ESI-MS/MS Fragmentations for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 217.0/219.0 | 171.0/173.0 | NO₂ | 3-Bromo-4-methylpyridinium |

| 217.0/219.0 | 138.0 | Br | 4-Methyl-5-nitropyridinium |

| 217.0/219.0 | 202.0/204.0 | CH₃ | 3-Bromo-5-nitropyridinium |

Note: This table represents predicted fragmentation patterns and is for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

While a crystal structure for this compound is not available in the referenced literature, the crystal structure of a closely related analogue, 3-methyl-4-nitropyridine N-oxide , provides significant insight into the expected solid-state structure.

Crystal Packing and Intermolecular Interactions

The crystal structure of 3-methyl-4-nitropyridine N-oxide reveals a herring-bone-type packing arrangement in a non-centrosymmetric space group, Pna2₁. researchgate.net The crystal packing is primarily governed by a network of weak intermolecular interactions.

In the crystal structures of substituted pyridines, various types of non-covalent interactions play a crucial role in the supramolecular assembly. These can include:

Hydrogen Bonds: In derivatives with suitable functional groups, classical hydrogen bonds (e.g., O-H···N, N-H···N) are often the dominant interactions. In the absence of strong hydrogen bond donors, weaker C-H···O and C-H···N interactions can be significant. For example, in mono- and diaminopyridine crystals, N-H···N(pyr) hydrogen bonds are the strongest interactions.

Halogen Bonds: The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites such as the nitro group or the pyridine nitrogen of an adjacent molecule.

Dipole-Dipole Interactions: The polar nitro group and the C-Br bond introduce significant dipole moments in the molecule, leading to dipole-dipole interactions that influence the crystal packing.

A study of zinc quinaldinate complexes with pyridine-based ligands demonstrated that in the absence of strong hydrogen-bonding groups, the solid-state structures are governed by π–π stacking, C–H∙∙∙π, and C–H∙∙∙O intermolecular interactions. mdpi.com

Table 3: Crystallographic Data for the Analogue 3-methyl-4-nitropyridine N-oxide

| Parameter | Value |

| Empirical Formula | C₆H₆N₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 21.3830 |

| b (Å) | 6.1278 |

| c (Å) | 5.1462 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 673.4 |

| Z | 4 |

Source: PubChem, based on data from the Crystallography Open Database. researchgate.net

Conformational Analysis and Dihedral Angles in Related Biaryl Systems

The conformational preferences of biaryl systems, where two aromatic rings are connected by a single bond, are determined by a balance of steric and electronic effects. The dihedral angle between the two rings is a key conformational parameter. For derivatives of this compound that are part of a biaryl system, the substituents on the pyridine ring will significantly influence the rotational barrier around the aryl-aryl bond and the preferred conformation.

The conformational preferences of biaryl systems can be understood by considering the interplay between resonance stabilization, which favors planarity, and steric hindrance between ortho substituents, which favors a twisted conformation.

Steric Effects: The presence of substituents at the positions ortho to the inter-ring bond (in this case, the bromine at position 3 and potentially a substituent at position 6 of the pyridine ring) will introduce steric repulsion with substituents on the adjacent aryl ring. This steric clash generally leads to a non-planar conformation with a larger dihedral angle to alleviate the strain.

Electronic Effects: The electron-withdrawing nitro group and the bromine atom influence the electronic distribution in the pyridine ring, which can affect the strength of the aryl-aryl bond and the rotational barrier. Electrostatic interactions, such as lone pair-lone pair and lone pair-π cloud repulsions, can also play a role in determining the conformational landscape.

A study on the configurational stability of naphthylpyridine biaryls highlighted the subtle effects of the substitution pattern on the rotational barrier of the biaryl axis. acs.org For hindered biaryl systems, the energy barrier to rotation can be high enough to allow for the separation of atropisomers at room temperature. figshare.com

Table 4: Factors Influencing Dihedral Angles in Biaryl Pyridine Systems

| Factor | Influence on Dihedral Angle | Example |

| Ortho-substituent size | Larger substituents increase steric hindrance, favoring a larger dihedral angle. | A methyl group ortho to the biaryl axis will increase the rotational barrier compared to hydrogen. |

| Intramolecular Hydrogen Bonding | Can favor a more planar conformation by forming a stabilizing ring system. | A hydroxyl group on one ring hydrogen bonding to the pyridine nitrogen on the other. |

| Electronic Effects | Electron-withdrawing or -donating groups can alter the bond order of the inter-ring C-C bond, affecting the rotational barrier. | The nitro group in this compound will influence the electronic properties of the biaryl system. |

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Methyl 5 Nitropyridine

Non-Linear Optical (NLO) Properties Prediction

Computational chemistry is a powerful tool for predicting the Non-Linear Optical (NLO) properties of molecules. Materials with significant NLO responses are valuable in technologies like telecommunications and optical computing. The prediction of these properties for a molecule like 3-Bromo-4-methyl-5-nitropyridine involves calculating its response to an applied electric field.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The key parameters for assessing NLO potential are calculated computationally:

Polarizability (α) : Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β) : This is the primary indicator of second-order NLO activity. A high hyperpolarizability value suggests that the material could be an efficient NLO material.

These parameters are typically calculated using DFT methods. For this compound, the presence of both electron-donating (methyl) and strong electron-withdrawing (nitro, bromo) groups on the pyridine (B92270) ring suggests a potential for significant intramolecular charge transfer, which is a key feature for NLO activity. Despite this theoretical potential, specific calculated values for the dipole moment, polarizability, and first-order hyperpolarizability of this compound are not available in published research found.

Structure-Property Relationships for Potential NLO Material Development

The development of NLO materials often relies on understanding the relationship between a molecule's structure and its NLO response. Key structural features that enhance NLO properties include:

Donor-π-Acceptor (D-π-A) Systems : Molecules that have an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit large hyperpolarizabilities.

Intramolecular Charge Transfer (ICT) : The efficiency of charge transfer from the donor to the acceptor upon excitation is critical.

Mechanistic Computational Studies of Reaction Pathways

Computational studies are instrumental in elucidating complex reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with transition states. This provides a deeper understanding of reaction feasibility and pathways.

Elucidation of Nitro Group Migration Mechanisms via Transition State Analysis

An interesting reaction observed in a closely related compound, 3-bromo-4-nitropyridine (B1272033), is the unexpected migration of the nitro group during nucleophilic substitution reactions with amines. uni.lusigmaaldrich.com Experimental studies have shown that in addition to the expected substitution product, a rearranged product is formed where the nitro group has migrated to a different position on the pyridine ring. uni.lu

This phenomenon provides a compelling case for a mechanistic computational study on this compound. Such a study would use transition state analysis to elucidate the reaction pathway. The process would involve:

Mapping the Potential Energy Surface : Calculating the energies of reactants, intermediates, transition states, and products.

Locating Transition States (TS) : A transition state is a first-order saddle point on the potential energy surface. Its structure represents the highest energy point along the reaction coordinate.

Frequency Calculations : Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies : The energy difference between the reactants and the transition state determines the kinetic barrier of the reaction.

For the nitro group migration, computational analysis would investigate the proposed intermediates and the transition states connecting them. It could confirm whether the migration occurs and determine the energetic feasibility of this pathway compared to the standard nucleophilic aromatic substitution. This would clarify the role of the solvent and base, which have been shown experimentally to influence the reaction outcome in the analogous 3-bromo-4-nitropyridine. sigmaaldrich.com While this reaction is documented for the parent compound, specific computational transition state analyses for the nitro group migration in this compound are not detailed in the available scientific literature.

Regioselectivity Predictions for Substitution and Coupling Reactions

Computational chemistry provides powerful tools to predict the regioselectivity of chemical reactions, offering insights into the electronic and steric factors that govern reaction pathways. For this compound, theoretical investigations are crucial for forecasting the outcomes of substitution and coupling reactions, guiding synthetic strategies to achieve desired products.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is largely dictated by the electron-withdrawing or -donating nature of the substituents on the pyridine ring. The nitro group (NO2) is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex.

Computational models, particularly those based on Density Functional Theory (DFT), can be employed to predict the most likely site of nucleophilic attack. These predictions are often based on calculating the relative stabilities of the isomeric σ-complex intermediates that can be formed. nih.govresearchgate.net A lower energy for a particular intermediate suggests that the corresponding reaction pathway is more favorable.

For this compound, a nucleophile can theoretically attack the carbon atoms attached to the bromo or nitro groups. However, the nitro group is a poor leaving group compared to the bromide ion. Therefore, substitution is expected to occur at the C3 position, displacing the bromine atom.

Theoretical calculations would typically involve the following steps:

Geometry Optimization: The ground state geometry of this compound and the attacking nucleophile are optimized.

Transition State Search: The transition state structures for the nucleophilic attack at different positions are located.

Intermediate Stability Calculation: The energies of the resulting Meisenheimer-type intermediates are calculated.

Energy Profile Mapping: The entire reaction energy profile is mapped to determine the activation energies and reaction energies for each potential substitution pathway.

The presence of the nitro group at the 5-position and the methyl group at the 4-position significantly influences the electronic distribution within the pyridine ring. The nitro group strongly deactivates the ortho (C4) and para (C2) positions relative to its own position through resonance and inductive effects, making the C3 and C5 positions more susceptible to nucleophilic attack. Given that bromine is a good leaving group, the attack at C3 is predicted to be the most favorable pathway.

A hypothetical reaction with a generic nucleophile (Nu-) can be computationally modeled to compare the activation barriers for substitution at the C3 and C5 positions. The predicted energy values would likely confirm that the displacement of the bromide at C3 is the kinetically and thermodynamically favored process.

| Position of Attack | Leaving Group | Key Influencing Factors | Predicted Outcome |

|---|---|---|---|

| C3 | Br | Good leaving group; Activation by the nitro group | Major Product |

| C5 | NO2 | Poor leaving group | Minor or no product |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The regioselectivity of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, on di- and poly-substituted pyridines is a subject of extensive computational and experimental investigation. nih.govnih.gov For substrates containing multiple halogen atoms, the selectivity is often governed by a combination of factors including the carbon-halogen bond dissociation energy, the electronic properties of the ring, steric hindrance, and the nature of the catalyst and ligands. nih.gov

In the case of this compound, there is only one halogen atom, making the primary question of regioselectivity in a di- or poly-halogenated system moot. However, computational studies can still provide valuable insights into the reactivity of the C-Br bond in the context of the other substituents.

DFT calculations can be used to model the key steps of the Suzuki-Miyaura catalytic cycle:

Oxidative Addition: The initial and often rate-determining step involves the insertion of the palladium(0) complex into the carbon-halogen bond. Computational models can predict the activation energy for this step.

Transmetalation: The transfer of the organic group from the boronic acid (or its derivative) to the palladium(II) center.

Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.

A theoretical investigation would likely show that the C-Br bond is sufficiently activated for Suzuki-Miyaura coupling. The predicted reactivity can be quantified by calculating the bond dissociation energy (BDE) of the C-Br bond and the activation barrier for the oxidative addition step.

| Reaction Step | Computational Parameter | Predicted Influence of Substituents |

|---|---|---|

| Oxidative Addition | Activation Energy (ΔG‡) | The electron-withdrawing NO2 group is expected to facilitate this step by lowering the electron density at C3. |

| C-Br Bond Strength | Bond Dissociation Energy (BDE) | The electronic environment created by the methyl and nitro groups will modulate the BDE, influencing reactivity. |

Advanced Applications and Derivatization Strategies of 3 Bromo 4 Methyl 5 Nitropyridine in Research

Role as a Key Intermediate in Complex Molecular Synthesis

The reactivity of 3-bromo-4-methyl-5-nitropyridine makes it a cornerstone in the construction of intricate molecular frameworks. Its utility spans the synthesis of both pharmaceutical and agrochemical compounds, as well as the formation of other heterocyclic systems.

Synthesis of Pharmaceuticals and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the bromine and nitro groups on the pyridine (B92270) ring enhances its reactivity and allows for a variety of chemical transformations. chemimpex.com Pyridine and its derivatives are fundamental components in the production of medicines, dyes, spices, and agricultural chemicals. google.com

In pharmaceutical development, this compound is a key building block for creating biologically active molecules. chemimpex.com For instance, it is an intermediate in the synthesis of 4-bromo-6-azaindole and other azaindole derivatives. chemicalbook.com The broader class of pyridine compounds, including derivatives of this compound, are indispensable raw materials in the pharmaceutical and agrochemical industries. google.com

The synthesis of 4-methyl-3-bromopyridine, a related compound, highlights the importance of these structures as intermediates. Although challenges such as low yields and long reaction pathways have been noted in some synthetic methods, their role remains critical. google.com

Precursor for Azaindole and Other Heterocyclic Derivatives

The compound this compound is a recognized precursor for the synthesis of 4-bromo-6-azaindole and other derivatives of azaindole. chemicalbook.com The structural framework of this compound lends itself to the construction of various heterocyclic systems, which are prominent in medicinal chemistry.

The synthesis of related heterocyclic structures, such as imidazo[4,5-b]pyridines, often starts from brominated pyridine derivatives. For example, 5-bromo-2,3-diaminopyridine is a key synthon for creating these fused heterocyclic systems. mdpi.com This underscores the utility of bromo-nitro-pyridine scaffolds in generating a diverse range of heterocyclic compounds with potential biological activities.

Development of Biologically Active Molecules

The derivatization of this compound has led to the discovery of novel molecules with significant biological activity, particularly in the areas of anticancer and antimicrobial research.

Exploration as Anticancer Scaffolds and Kinase Inhibitor Precursors

Heterocyclic compounds, particularly those containing a pyrimidine (B1678525) ring, have garnered substantial interest in the design of new anticancer agents. mdpi.com Pyrazolo[3,4-d]pyrimidines, which can be synthesized from precursors like this compound, are considered privileged scaffolds for developing kinase inhibitors for cancer treatment. nih.goved.ac.uk These structures can mimic the adenine (B156593) ring of ATP, allowing them to bind to the active sites of kinases, which are crucial targets in oncology. nih.goved.ac.uk

The development of successive generations of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), has highlighted the importance of heterocyclic scaffolds like quinazolines. researchgate.net The design of these inhibitors often involves the use of versatile building blocks that can be modified to improve potency and selectivity, and to overcome drug resistance. researchgate.net While direct synthesis from this compound is not always the case, the synthetic strategies for these complex molecules often rely on similarly functionalized heterocyclic intermediates. mdpi.com

Derivatization for Antimicrobial Agents and Related Therapeutic Research

The search for new therapeutic agents to combat drug-resistant pathogens is a critical area of research. mdpi.com Derivatives of this compound are being explored for their potential as antimicrobial agents. For example, pyrazine (B50134) carboxamides, synthesized through reactions involving brominated aromatic compounds, have shown antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com

Furthermore, imidazo[4,5-b]pyridine derivatives, which can be synthesized from brominated pyridines, have been investigated for their antimicrobial properties. mdpi.com Studies have shown that these compounds can be effective against Gram-positive bacteria. mdpi.com The versatility of the bromo-nitro-pyridine core allows for the introduction of various functional groups, leading to the generation of a library of compounds for antimicrobial screening.

Materials Science Applications

The application of this compound extends beyond the life sciences into the realm of materials science. myskinrecipes.com This compound is explored for its potential in creating novel materials, such as specialized polymers and coatings, that require specific chemical properties for enhanced durability and resistance. chemimpex.com While this area of research is still developing, the unique electronic and chemical characteristics of this compound suggest its utility as a component in functional organic materials.

Integration into Conductive Polymers and Organic Electronic Systems

While direct integration of this compound into conductive polymers has not been extensively documented, the broader class of pyridine derivatives is recognized for its utility in materials science. nih.gov Pyridine-containing polymers have been investigated for their electronic and optical properties. The electron-withdrawing nature of the pyridine ring, enhanced by the nitro group in this compound, can influence the electronic characteristics of a polymer backbone.

Potential Research Directions:

Monomer Synthesis: this compound could serve as a monomer or a precursor to a monomer for polymerization reactions. The bromo-substituent provides a handle for cross-coupling reactions, a common method for building conjugated polymer chains.

Dopant in Organic Semiconductors: The strong polarity and electron-accepting properties of nitropyridines could make them suitable as n-type dopants in organic semiconductors, potentially enhancing their conductivity and performance in electronic devices. chempanda.com

Functional Side Chains: The compound could be attached as a functional side chain to a polymer, where its dipolar character might influence the polymer's morphology and electronic properties.

Design and Synthesis of Specialty Chemicals and Dyes

The reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of specialty chemicals, including pharmaceuticals and agrochemicals. nih.govresearchgate.net The nitro group and the bromine atom are both amenable to various chemical transformations.

Key Synthetic Transformations:

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups. biosynth.com This is a key step in building more complex molecular architectures.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This amino-nitropyridine scaffold is a common feature in many biologically active molecules.

Cross-Coupling Reactions: The bromo-substituent facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of carbon-carbon bonds and the synthesis of complex aryl- and heteroaryl-substituted pyridines. mdpi.com

In the realm of dye chemistry, the chromophoric and auxochromic groups present in this compound and its derivatives are of significant interest. The nitro group, a strong electron-withdrawing group, can act as a powerful chromophore, while the amino group (obtained after reduction) can serve as an auxochrome, influencing the color and fastness properties of the dye. The incorporation of electron-withdrawing groups like nitro and bromo substituents into dye molecules is a known strategy to improve properties such as light fastness. nih.gov

Analytical and Environmental Science Research

Utilization as a Reagent in Advanced Analytical Methodologies

Pyridine derivatives have a long history of use as analytical reagents, particularly as chromogenic agents for the determination of metal ions. postapplescientific.comnih.gov The nitrogen atom in the pyridine ring can coordinate with metal ions, and the substituents on the ring can influence the selectivity and sensitivity of this interaction. While specific applications of this compound in this area are not yet established, its structure suggests potential.

Potential Analytical Applications:

| Analytical Technique | Potential Role of this compound |

| Spectrophotometry | As a chromogenic reagent for the selective complexation and colorimetric determination of metal ions. |

| Fluorescence Spectroscopy | Derivatives of this compound, particularly those with extended conjugation, could exhibit fluorescence, enabling their use as fluorescent probes. |

| Chromatography | As a derivatizing agent to improve the detection of certain analytes in techniques like HPLC or GC. |

Environmental Fate Studies and Tracing of Nitrogen-Containing Pollutants

Nitrogen-containing heterocyclic compounds, including pyridines, are recognized as environmental pollutants originating from various industrial and agricultural sources. nih.gov Their presence in the environment is a concern due to their potential toxicity and persistence. researchgate.net The study of the environmental fate of compounds like this compound is crucial for understanding their impact on ecosystems.

The degradation of nitrogen-containing heterocyclic compounds in soil and water is often mediated by microorganisms. usda.gov The substituents on the pyridine ring, such as the bromo and nitro groups in this compound, would significantly influence its biodegradability and the nature of its degradation products. Furthermore, its unique molecular signature could potentially be used in tracing studies to identify sources of pollution.

Design of Radiopharmaceutical Precursors (e.g., for PET Imaging)

Positron Emission Tomography (PET) is a powerful imaging technique used in clinical diagnostics, particularly in oncology and neurology. nih.govgoogle.com The synthesis of radiolabeled molecules for PET imaging often relies on the availability of suitable precursor compounds. Nitropyridine derivatives have emerged as valuable precursors for the synthesis of radiopharmaceuticals. nih.govgoogle.com

The synthetic utility of this compound in this context is twofold:

Reduction and Radiolabeling of the Nitro Group: The nitro group can be reduced to an amine, which can then be functionalized with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C).

Modification at the Bromo Position: The bromine atom can be replaced with a radiolabel via nucleophilic substitution or used as a site for introducing other functionalities that can be radiolabeled.

The development of novel radiotracers is a dynamic area of research, and the structural features of this compound make it a promising candidate for the design and synthesis of new PET imaging agents. umich.edunih.goviaea.orgnih.gov

Future Perspectives and Research Directions

Emerging Methodologies for Efficient and Sustainable Synthesis

The future synthesis of 3-Bromo-4-methyl-5-nitropyridine and its derivatives will likely move beyond traditional multi-step batch processes, embracing more efficient and environmentally benign strategies. Key areas of development include C–H functionalization, photocatalysis, and flow chemistry.

Direct C–H Functionalization: Transition-metal-catalyzed C–H activation is a powerful tool for creating functionalized pyridines with high atom economy. rsc.orgthieme-connect.combeilstein-journals.org Future research could develop methods for the direct, late-stage introduction of the bromo or nitro groups onto a pre-formed 4-methylpyridine (B42270) scaffold, or the methyl group onto a 3-bromo-5-nitropyridine (B95591) core. This would reduce the number of synthetic steps, minimize the need for pre-functionalized starting materials, and decrease waste. rsc.orgresearchgate.net The regioselectivity of such reactions remains a challenge but could be controlled through the use of specific directing groups or by leveraging the inherent electronic properties of the pyridine (B92270) ring. thieme-connect.comacs.org

Visible-Light Photocatalysis: Photocatalysis offers a green and powerful method for constructing and functionalizing heterocyclic compounds under mild conditions. chim.itconicet.gov.arrsc.orgacs.org Future methodologies could employ visible-light-promoted reactions to forge the core pyridine ring or to introduce its functional groups. researchgate.netacs.org For instance, photocatalytic radical-mediated processes could be designed for the nitration or bromination steps, avoiding harsh reagents often used in classical electrophilic aromatic substitutions. nih.gov

Continuous Flow Synthesis: Migrating the synthesis of this compound to continuous flow reactors presents an opportunity for enhanced safety, scalability, and reproducibility. Nitration reactions, in particular, are often highly exothermic and can be managed more effectively in flow systems, allowing for precise temperature control and reduced reaction volumes, thereby minimizing risks associated with potentially unstable intermediates.

Advanced Spectroscopic and Computational Integration for Deeper Insights

A comprehensive understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. The integration of advanced analytical techniques with high-level computational modeling represents the future of molecular characterization.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) can provide detailed information about the fragmentation patterns of the molecule, aiding in its unambiguous identification and structural elucidation. nih.govmdpi.comresearchgate.net High-resolution mass spectrometry is crucial for confirming the elemental composition. mdpi.com Future studies could use ion mobility spectrometry-mass spectrometry (IMS-MS) to gain insights into the molecule's three-dimensional shape in the gas phase. mdpi.comchemrxiv.org

Computational and AI-Driven Spectroscopy: The synergy between Density Functional Theory (DFT) calculations and experimental NMR spectroscopy is a powerful approach for assigning the stereochemistry of complex heterocyclic compounds. nih.govnih.govresearchgate.netacs.orgnyu.edu DFT methods can be used to calculate theoretical NMR chemical shifts, which, when compared with experimental data, provide a high degree of confidence in the structural assignment. acs.orgtandfonline.com The emerging field of artificial intelligence (AI) and machine learning in spectroscopy promises to revolutionize data analysis. spectroscopyonline.comarxiv.orgarxiv.org AI models can be trained to predict spectra from a molecular structure (and vice-versa), identify complex patterns in spectral data, and deconvolve overlapping signals, leading to faster and more accurate characterization. azolifesciences.comspectroscopyonline.com

Below is a table of predicted spectroscopic data for this compound based on computational models.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value | Source |

|---|---|---|---|

| Mass Spectrometry (CCS) | [M+H]⁺ Collision Cross Section (Ų) | 134.0 | uni.lu |

| Mass Spectrometry (CCS) | [M+Na]⁺ Collision Cross Section (Ų) | 146.4 | uni.lu |

| Mass Spectrometry (CCS) | [M-H]⁻ Collision Cross Section (Ų) | 139.8 | uni.lu |

| LogP | XlogP (predicted) | 1.7 | uni.lu |

Exploration of Novel Biological Targets and Material Applications

While currently used as a building block, the inherent functionalities of this compound suggest potential for direct application in medicine and materials science.

Novel Biological Targets: Pyridine and nitropyridine derivatives are known to possess a wide range of biological activities, including anticancer effects. chempanda.com Future research could move beyond broad cytotoxicity screenings to investigate the interaction of this compound and its derivatives with specific, high-value biological targets. Given the prevalence of pyridine scaffolds in kinase inhibitors, this compound could serve as a fragment or starting point for developing inhibitors against novel or challenging cancer-related kinases. jove.com The nitro group, capable of being bioreduced in hypoxic tumor environments, also opens avenues for designing hypoxia-activated prodrugs.

Advanced Material Applications: The combination of a bromine atom and a nitro group on an aromatic ring is a structural motif found in materials with nonlinear optical (NLO) properties. researchgate.net Future research could explore the NLO characteristics of single crystals of this compound. Furthermore, the pyridine nitrogen atom and the bromo substituent provide potential coordination sites for metal ions, suggesting applications in the design of novel ligands for catalysis or functional metal-organic frameworks (MOFs).

Challenges and Opportunities in Structure-Activity Relationship Studies

For any biologically active compound, understanding its structure-activity relationship (SAR) is crucial for optimizing its properties. jove.com For a multi-substituted molecule like this compound, this presents both significant challenges and exciting opportunities.

Challenges: The primary challenge lies in deconvoluting the combined electronic and steric effects of the three distinct functional groups (bromo, methyl, nitro). Modifying one position can induce complex electronic changes that alter the reactivity and binding capabilities at other positions. For example, the electron-withdrawing nitro group and the electron-withdrawing (by induction) but ortho-para directing (by resonance) bromo group create a complex electronic landscape that is difficult to predict intuitively.

Opportunities with Computational Modeling: The complexity of the SAR landscape makes this molecule an ideal candidate for computational and data-driven approaches. nih.gov